molecular formula C21H24N2O5 B11957315 Carbobenzyloxy-beta-alanyl-beta-alanine benzyl ester CAS No. 30593-20-5

Carbobenzyloxy-beta-alanyl-beta-alanine benzyl ester

Cat. No.: B11957315
CAS No.: 30593-20-5
M. Wt: 384.4 g/mol
InChI Key: HCEGGRLKILDMSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbobenzyloxy-beta-alanyl-beta-alanine benzyl ester is a chemical compound with the molecular formula C21H24N2O5. It is a derivative of beta-alanine, a naturally occurring beta-amino acid. This compound is often used in peptide synthesis and as a protecting group in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbobenzyloxy-beta-alanyl-beta-alanine benzyl ester typically involves the protection of the amino group of beta-alanine with a carbobenzyloxy (Cbz) group. This is followed by esterification with benzyl alcohol. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Carbobenzyloxy-beta-alanyl-beta-alanine benzyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Carbobenzyloxy-beta-alanyl-beta-alanine benzyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of carbobenzyloxy-beta-alanyl-beta-alanine benzyl ester primarily involves its role as a protecting group. The carbobenzyloxy group shields the amino group from reactive species, allowing selective reactions to occur at other functional groups. Upon completion of the desired reactions, the carbobenzyloxy group can be removed under mild conditions, revealing the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbobenzyloxy-beta-alanyl-beta-alanine benzyl ester is unique due to its specific structure, which allows it to act as a versatile protecting group in peptide synthesis. Its stability under various reaction conditions and ease of removal make it a valuable tool in organic synthesis .

Properties

CAS No.

30593-20-5

Molecular Formula

C21H24N2O5

Molecular Weight

384.4 g/mol

IUPAC Name

benzyl 3-[3-(phenylmethoxycarbonylamino)propanoylamino]propanoate

InChI

InChI=1S/C21H24N2O5/c24-19(11-13-23-21(26)28-16-18-9-5-2-6-10-18)22-14-12-20(25)27-15-17-7-3-1-4-8-17/h1-10H,11-16H2,(H,22,24)(H,23,26)

InChI Key

HCEGGRLKILDMSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCNC(=O)CCNC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.